molecular formula C16H28O3 B14585280 1-Oxacycloheptadecane-2,3-dione CAS No. 61127-97-7

1-Oxacycloheptadecane-2,3-dione

Cat. No.: B14585280
CAS No.: 61127-97-7
M. Wt: 268.39 g/mol
InChI Key: JWQSHVSXPYKYKY-UHFFFAOYSA-N
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Description

1-Oxacycloheptadecane-2,3-dione is an organic compound characterized by a 17-membered lactone ring with two ketone functionalities at the 2 and 3 positions

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Oxacycloheptadecane-2,3-dione can be synthesized through several methods. One common approach involves the cyclization of a suitable precursor under acidic or basic conditions. For instance, the reaction of a long-chain diacid with a dehydrating agent can lead to the formation of the lactone ring. Another method involves the use of a ring-closing metathesis reaction, where a suitable diene precursor is cyclized in the presence of a ruthenium-based catalyst.

Industrial Production Methods: Industrial production of this compound typically involves large-scale cyclization reactions. The choice of method depends on factors such as yield, purity, and cost-effectiveness. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Oxacycloheptadecane-2,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone groups to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace one of the functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products:

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-Oxacycloheptadecane-2,3-dione has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of complex molecules and polymers.

    Biology: The compound is used in the study of enzyme mechanisms and as a probe for biological systems.

    Industry: It is used in the production of specialty chemicals, fragrances, and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-Oxacycloheptadecane-2,3-dione involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. The pathways involved may include binding to active sites of enzymes, altering their conformation, and affecting their catalytic activity.

Comparison with Similar Compounds

1-Oxacycloheptadecane-2,3-dione can be compared with other similar compounds such as:

    Cyclohexane-1,3-dione: A smaller ring structure with similar reactivity.

    Indane-1,3-dione: Known for its applications in medicinal chemistry and materials science.

    N-isoindoline-1,3-dione: Used in pharmaceutical synthesis and organic synthesis.

Uniqueness: this compound is unique due to its large ring size and the presence of two ketone functionalities, which provide distinct reactivity and potential for diverse applications.

Properties

CAS No.

61127-97-7

Molecular Formula

C16H28O3

Molecular Weight

268.39 g/mol

IUPAC Name

oxacycloheptadecane-2,3-dione

InChI

InChI=1S/C16H28O3/c17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-19-16(15)18/h1-14H2

InChI Key

JWQSHVSXPYKYKY-UHFFFAOYSA-N

Canonical SMILES

C1CCCCCCCOC(=O)C(=O)CCCCCC1

Origin of Product

United States

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